molecular formula C9H9F3N2O2 B1277454 N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide CAS No. 690632-15-6

N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide

Cat. No. B1277454
M. Wt: 234.17 g/mol
InChI Key: SKUBUDPNDFNCOV-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of super electrophilic activation, as seen in the first paper where N-Hydroxymethylphthalimide is activated using trifluoromethanesulfonic acid to react with aromatic compounds, yielding α-amidomethylated products . This suggests that similar activation methods could be applied to synthesize N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide, potentially through an amidomethylation reaction.

Molecular Structure Analysis

The molecular structure of N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide would likely feature a trifluoromethyl group attached to a phenoxy ring, which is known to influence the electronic properties of aromatic systems. The presence of the N-hydroxyethanimidamide moiety could introduce additional reactivity, as seen in the second paper where a tridentate O-donor ligand is used to facilitate copper-catalyzed cross-coupling reactions . This indicates that the compound may also participate in similar coupling reactions due to the presence of functional groups capable of coordination.

Chemical Reactions Analysis

The compound's reactivity can be inferred from the first paper, where the use of super electrophilic reagents leads to high yields of amidomethylated products . This suggests that N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide could also undergo reactions with nucleophiles, potentially leading to the formation of new C-N bonds. The second paper's discussion of copper-catalyzed cross-coupling reactions further supports the potential for this compound to engage in diverse chemical transformations .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide, they do provide information on related compounds. For instance, the third paper describes the synthesis of polyimides with hydroxy side groups, which exhibit high glass transition temperatures and amorphous nature . This suggests that the compound may also display unique thermal and mechanical properties, influenced by its specific functional groups and molecular structure.

Scientific Research Applications

  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application Summary : This compound and its derivatives have been used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new derivatives containing this compound have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Scientific Field : Androgen Receptor Modulation

    • Application Summary : This compound is known as TTNPB, a retinoic acid receptor agonist. It has potential therapeutic applications, including male hypogonadism, osteoporosis, muscle-wasting diseases, sexual libido, and contraception .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not detailed in the source .
  • Scientific Field : Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

    • Application Summary : This compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not detailed in the source .
  • Scientific Field : Drug Development

    • Application Summary : This compound is incorporated in several FDA-approved drugs over the past 20 years . It is found in drugs used for various diseases and disorders .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Scientific Field : Chemical Research

    • Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of these applications were not detailed in the source .
  • Scientific Field : Organo-fluorine Chemistry

    • Application Summary : This compound is incorporated in several FDA-approved drugs over the past 20 years . It is found in drugs used for various diseases and disorders .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUBUDPNDFNCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209229
Record name N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide

CAS RN

690632-15-6
Record name N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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